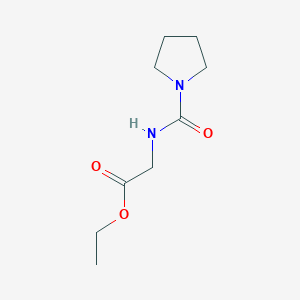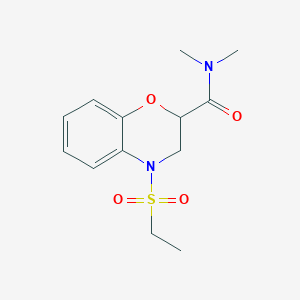
1-(4-bromophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
1-(4-bromophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPTC and is used in various scientific studies to investigate its mechanism of action and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
1-(4-bromophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been explored for their antimicrobial properties. Pokhodylo et al. (2021) synthesized a series of 1H-1,2,3-triazole-4-carboxamides, including compounds similar to the specified chemical, and evaluated their antimicrobial activities. They found that certain derivatives exhibited moderate to good activities against primary pathogens including Gram-positive and Gram-negative bacterial strains, as well as fungal strains such as Cryptococcus neoformans var. grubii and Candida albicans (Pokhodylo et al., 2021).
Synthesis Methods
The synthesis of related compounds has been a subject of interest in the scientific community. For instance, Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, which is structurally related to the specified compound. This involved a series of reactions including esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction (Ikemoto et al., 2005).
Chemical Properties and Reactions
The chemical properties and reactions of 1,2,3-triazole derivatives are also well-studied. Albert (1970) explored the reduction of corresponding 4-amino-5-cyanotriazoles to produce derivatives further substituted in the 1-, 2-, or 3-position by a methyl- or benzyl-group (Albert, 1970). Additionally, Morabia (2015) discussed the synthesis of related 1,2,4-triazole-3-carboxamide derivatives, highlighting their potential antimicrobial activity (Morabia, 2015).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-3-8-15-13(19)12-9(2)18(17-16-12)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZJCZFYAOCLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B4849319.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4849327.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4849331.png)
![1-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4849337.png)
![methyl ({[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B4849350.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4849351.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4849356.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4849370.png)

![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4849409.png)
![ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B4849421.png)
![6-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849422.png)
![methyl 4-(4-fluorophenyl)-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4849425.png)